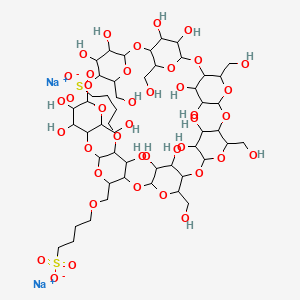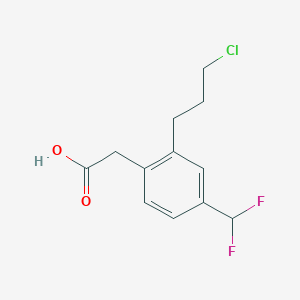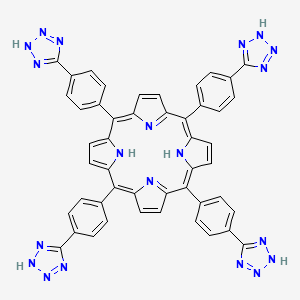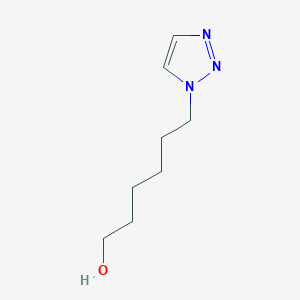
6-(1,2,3-Triazol-1-yl)-1-hexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1,2,3-Triazol-1-yl)-1-hexanol is a compound that features a triazole ring attached to a hexanol chain The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,2,3-Triazol-1-yl)-1-hexanol typically involves a click chemistry approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored for its efficiency and high yield. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.
-
Starting Materials
- 6-azido-1-hexanol
- Terminal alkyne (e.g., propargyl alcohol)
- Copper(I) catalyst (e.g., CuSO₄ and sodium ascorbate)
-
Reaction Conditions
- Solvent: Typically, a mixture of water and t-butanol is used.
- Temperature: The reaction is usually carried out at room temperature.
- Time: The reaction typically completes within a few hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation enhances the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-(1,2,3-Triazol-1-yl)-1-hexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can undergo reduction under specific conditions to form dihydrotriazoles.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Thionyl chloride (SOCl₂) or tosyl chloride (TsCl) can be used for converting the hydroxyl group to a leaving group.
Major Products Formed
Oxidation: 6-(1,2,3-Triazol-1-yl)hexanal or 6-(1,2,3-Triazol-1-yl)hexanoic acid.
Reduction: Dihydrotriazole derivatives.
Substitution: 6-(1,2,3-Triazol-1-yl)hexyl chloride or 6-(1,2,3-Triazol-1-yl)hexyl tosylate.
Applications De Recherche Scientifique
6-(1,2,3-Triazol-1-yl)-1-hexanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its triazole ring is a versatile moiety in organic synthesis.
Biology: Acts as a linker in bioconjugation reactions, facilitating the attachment of biomolecules to surfaces or other molecules.
Medicine: Investigated for its potential as an antimicrobial agent due to the bioactivity of the triazole ring.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its ability to form stable triazole linkages.
Mécanisme D'action
The mechanism of action of 6-(1,2,3-Triazol-1-yl)-1-hexanol is largely dependent on its application. In biological systems, the triazole ring can interact with various molecular targets through hydrogen bonding, π-π stacking, and dipole-dipole interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole: The parent compound of the triazole family, known for its stability and bioactivity.
1,2,4-Triazole: Another triazole isomer with distinct chemical properties and applications.
6-(1,2,4-Triazol-1-yl)-1-hexanol: A structural isomer with different reactivity and biological activity.
Uniqueness
6-(1,2,3-Triazol-1-yl)-1-hexanol is unique due to the specific positioning of the triazole ring and the hydroxyl group on the hexanol chain. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H15N3O |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
6-(triazol-1-yl)hexan-1-ol |
InChI |
InChI=1S/C8H15N3O/c12-8-4-2-1-3-6-11-7-5-9-10-11/h5,7,12H,1-4,6,8H2 |
Clé InChI |
MKLKVRBLQFXYPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=N1)CCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




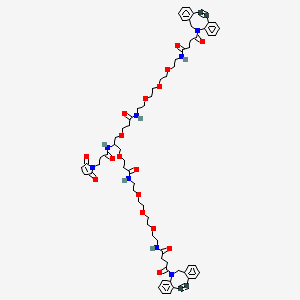

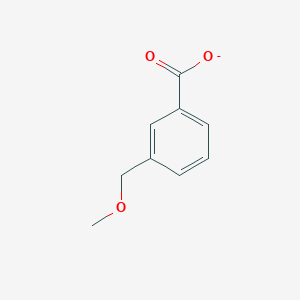
![5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole](/img/structure/B11928104.png)
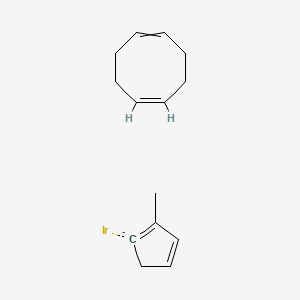

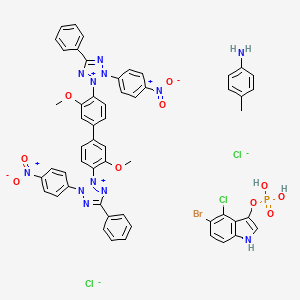
![[2-[[(1~{S})-1-(3-chlorophenyl)-2-fluoranyl-ethyl]amino]-7-methoxy-1,3-benzoxazol-5-yl]-[(2~{S},5~{S})-5-(2-hydroxyethyl)-2-methyl-morpholin-4-yl]methanone](/img/structure/B11928129.png)
